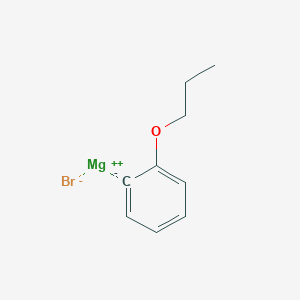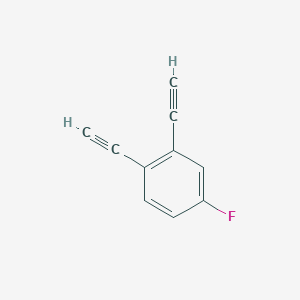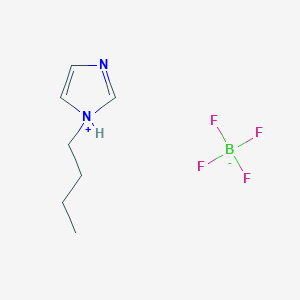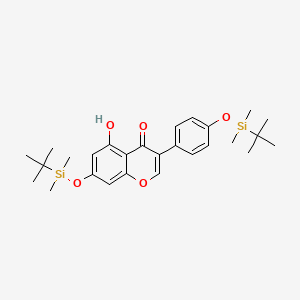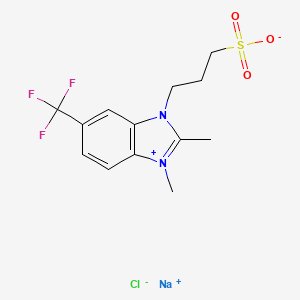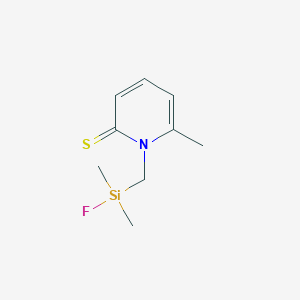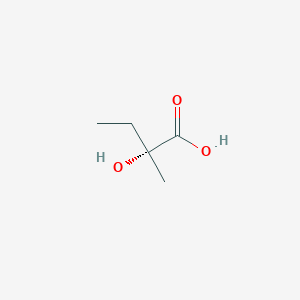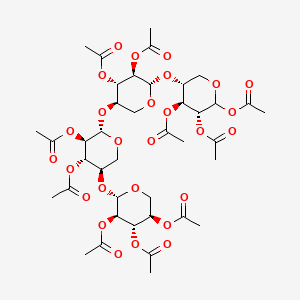![molecular formula C24H34O8 B13418921 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: is a complex organic compound with the molecular formula C24H34O8 and a molecular weight of 450.522 . This compound is characterized by the presence of three tetrahydropyran-2-yloxy groups attached to a benzene ring, which is further connected to an acetic acid methyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of benzeneacetic acid with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the protected intermediate. This intermediate is then esterified using methanol and a suitable esterification catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is used as a protecting group for hydroxyl functionalities during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for synthetic chemists .
Biology: In biological research, this compound is used in the synthesis of complex molecules that mimic biological structures. It is also employed in the study of enzyme mechanisms and interactions due to its ability to form stable intermediates .
Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets. The tetrahydropyran groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: Similar structure but with an aldehyde group instead of an ester group.
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: Used in the synthesis of sodium-glucose transporter inhibitors.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: A complex molecule with multiple tetrahydropyran groups.
Uniqueness: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is unique due to its combination of three tetrahydropyran groups and an acetic acid methyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H34O8 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetate |
InChI |
InChI=1S/C24H34O8/c1-26-24(25)23(32-22-10-4-7-15-29-22)17-11-12-18(30-20-8-2-5-13-27-20)19(16-17)31-21-9-3-6-14-28-21/h11-12,16,20-23H,2-10,13-15H2,1H3 |
InChI-Schlüssel |
SPDKGSZUEQRPAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3)OC4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


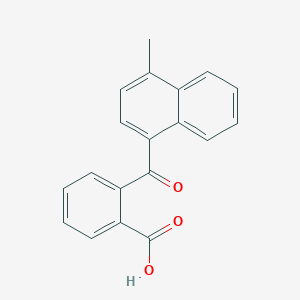
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
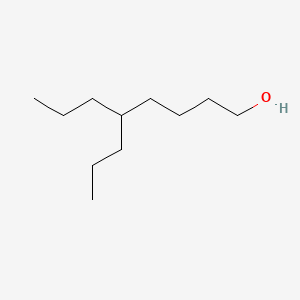
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
